molecular formula C16H20N4O3 B2974831 N-((3,5-dimethylisoxazol-4-yl)methyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide CAS No. 1904300-76-0

N-((3,5-dimethylisoxazol-4-yl)methyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide

Cat. No. B2974831
CAS RN: 1904300-76-0
M. Wt: 316.361
InChI Key: KOLVPGYVBPMRDA-UHFFFAOYSA-N
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Description

This compound is a derivative of isoxazole, a heterocyclic compound consisting of a five-membered ring with three carbon atoms and two heteroatoms, one of which is nitrogen and the other oxygen . It has been used in the synthesis of various pharmaceutical compounds .

Scientific Research Applications

Synthesis and Cytotoxic Activity

Research has explored the synthesis of carboxamide derivatives, including compounds structurally related to the one , to evaluate their cytotoxic activities against various cancer cell lines. For example, Deady et al. (2003) synthesized a series of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids, demonstrating potent cytotoxicity in murine leukemia and human leukemia cell lines, indicating the potential of these compounds in anticancer drug development (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Anticancer Agent Design

Further research into functionalized amino acid derivatives has shown promise in the design of new anticancer agents. Kumar et al. (2009) synthesized and evaluated a new series of functionalized amino acid derivatives for their in vitro cytotoxicity against human cancer cell lines, identifying compounds with significant cytotoxicity, underscoring the importance of carboxamide derivatives in medicinal chemistry for cancer treatment (Kumar, Mudgal, Rani, Jha, Jaggi, Singh, Sanna, Singh, Sharma, Irchhaiya, & Burman, 2009).

Oxidation Chemistry and Electrochemical Studies

The oxidation chemistry of related compounds, such as 3,7-dimethyluric acid, has been explored to understand the electrochemical mechanisms and potential applications in various fields, including pharmaceutical chemistry. Chen and Dryhurst (1984) detailed the voltammetric oxidation peaks and reaction pathways of 3,7-dimethyluric acid, contributing to the understanding of the electrochemical behavior of such compounds (Chen & Dryhurst, 1984).

Heterocyclic Derivative Syntheses

Research on the synthesis of heterocyclic derivatives, including isoxazole and naphthyridine compounds, provides insights into the development of new pharmacophores for drug design. Guleli et al. (2019) described an efficient method for synthesizing substituted derivatives, highlighting the versatility of these compounds in generating new molecular entities with potential biological activities (Guleli, Erdem, Ocal, Erden, & Sari, 2019).

Future Directions

The future directions for this compound could involve further exploration of its potential medicinal properties, particularly its inhibitory activities against certain proteins. More research could also be done to determine its exact synthesis process, molecular structure, and physical and chemical properties .

Biochemical Analysis

Biochemical Properties

N-((3,5-dimethylisoxazol-4-yl)methyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with bromodomain-containing protein 4 (BRD4), a key regulator of gene expression. The compound binds to the acetyl-lysine recognition motifs of BRD4, inhibiting its activity and thereby modulating the transcription of genes involved in cell proliferation and survival . Additionally, it has shown moderate inhibitory effects on poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair .

Cellular Effects

The effects of this compound on various cell types have been extensively studied. In cancer cells, particularly triple-negative breast cancer (TNBC) and MCF-7 cells, the compound has demonstrated significant anti-proliferative activity . It influences cell function by inducing DNA damage, inhibiting cell migration, and arresting the cell cycle at the G1 phase . Furthermore, it modulates key signaling pathways, including the downregulation of c-MYC and the induction of γ-H2AX, a marker of DNA damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s binding to BRD4 inhibits its ability to recognize acetylated histones, thereby disrupting the transcriptional regulation of genes involved in cell growth and survival . Additionally, its moderate inhibition of PARP1 leads to impaired DNA repair mechanisms, contributing to the accumulation of DNA damage and subsequent cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and increased DNA damage in vitro .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it can cause adverse effects, including weight loss and organ toxicity . These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and clearance from the body . The compound’s metabolism can affect its bioavailability and efficacy, influencing the overall therapeutic outcome .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, enhancing its therapeutic effects . The compound’s distribution can also impact its accumulation in specific tissues, influencing both efficacy and potential toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is predominantly localized in the nucleus, where it interacts with chromatin and modulates gene expression . Post-translational modifications and targeting signals play a role in directing the compound to specific nuclear compartments, thereby influencing its function and efficacy .

properties

IUPAC Name

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-9-13(10(2)23-19-9)8-17-16(22)11-4-5-14-12(6-11)7-15(21)20(3)18-14/h7,11H,4-6,8H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLVPGYVBPMRDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CNC(=O)C2CCC3=NN(C(=O)C=C3C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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